Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N'-pentyl-, dihydrochloride
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Overview
Description
Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride is a complex organic compound that features a guanidine group linked to an imidazole and thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride typically involves multi-step organic reactions. One common route includes the reaction of 2-chloro-4,5-dihydro-1H-imidazole with appropriate arylhydrazinecarbonitriles in dichloromethane at ambient temperature . This yields intermediate compounds that can be further modified to introduce the guanidine and pentyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.
Scientific Research Applications
Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 1-methyl-1H-imidazole and 4-methyl-1H-imidazole share structural similarities.
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole are structurally related.
Uniqueness
What sets Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
103140-97-2 |
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Molecular Formula |
C13H22Cl2N6S |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
1-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]-2-pentylguanidine;dihydrochloride |
InChI |
InChI=1S/C13H20N6S.2ClH/c1-3-4-5-6-15-12(14)19-13-18-11(8-20-13)10-7-16-9(2)17-10;;/h7-8H,3-6H2,1-2H3,(H,16,17)(H3,14,15,18,19);2*1H |
InChI Key |
FHGXQTDBHURDPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=C(N)NC1=NC(=CS1)C2=CN=C(N2)C.Cl.Cl |
Origin of Product |
United States |
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